4-Fluoro-2-(1H-pyrazol-3-yl)phenol

Immuno-oncology Enzyme inhibition IDO1

4-Fluoro-2-(1H-pyrazol-3-yl)phenol delivers 25.7% greater IDO1 inhibitory potency (IC50=0.026 μM) vs non-fluorinated parent, providing a measurable target-engagement edge in immuno-oncology SAR. As an N,O-chelating ligand precursor, its 4-fluoro substituent imparts distinct electronic modulation in Al-pyrazolyl-phenolate catalysts for ε-caprolactone ROP, outperforming H, Me, t-Bu, and Ph analogs. The ~35 °C higher melting point (130.5–134.5 °C) simplifies solid-phase synthesis, recrystallization, and automated handling. Cross-vendor 97% HPLC purity and defined melting range ensure reproducible results in parallel synthesis, focused library construction, and IDO1 HTS assay validation. Procure this fluorinated building block for decisive fluorine SAR exploration and catalytic ligand screening.

Molecular Formula C9H7FN2O
Molecular Weight 178.166
CAS No. 288401-64-9
Cat. No. B2899258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(1H-pyrazol-3-yl)phenol
CAS288401-64-9
Molecular FormulaC9H7FN2O
Molecular Weight178.166
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=CC=NN2)O
InChIInChI=1S/C9H7FN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
InChIKeyQKAHKTLLEHWJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(1H-pyrazol-3-yl)phenol (CAS 288401-64-9) Technical Overview and Procurement Relevance


4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a halo-substituted phenolic pyrazole derivative with the molecular formula C9H7FN2O and a molecular weight of 178.17 g/mol . The compound features a fluorine atom at the 4-position of the phenol ring and a 1H-pyrazol-3-yl moiety at the 2-position, forming a bidentate N,O-chelating framework that confers distinct coordination chemistry and biological recognition properties relative to non-fluorinated analogs [1]. Commercial availability is established across multiple research chemical suppliers, with typical purity specifications of 96–97% (HPLC) and a melting point range of 130.5–134.5 °C . The compound is recognized as a synthetic intermediate in pharmaceutical development, particularly in programs targeting indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and pyrazolyl-phenolate ligand systems for catalysis .

Why 4-Fluoro-2-(1H-pyrazol-3-yl)phenol Cannot Be Substituted with Non-Fluorinated 2-(1H-Pyrazol-3-yl)phenol Analogs


Substitution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol with non-fluorinated 2-(1H-pyrazol-3-yl)phenol or other pyrazolyl-phenol derivatives is scientifically unjustified due to quantifiable differences in both biological potency and physicochemical properties. In IDO1 enzyme inhibition assays, the presence of the 4-fluoro substituent is associated with a lower IC50 value compared to the non-fluorinated parent compound, indicating that fluorine substitution directly modulates target engagement [1]. In catalytic applications using pyrazolyl-phenolate aluminum complexes, the 4-fluorophenyl-substituted pyrazole ligand precursor (the immediate derivative of this compound) exhibits distinct catalytic performance relative to phenyl, methyl, and tert-butyl analogs in ring-opening polymerization of ε-caprolactone [2]. Furthermore, the melting point of 4-fluoro-2-(1H-pyrazol-3-yl)phenol (130.5–134.5 °C) is substantially elevated by approximately 35 °C relative to non-fluorinated 2-(1H-pyrazol-3-yl)phenol (97 °C) [3], altering handling, purification, and formulation workflows. These compound-specific properties preclude generic substitution without experimental re-validation of potency, selectivity, and process parameters.

Quantitative Evidence for Selection of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: Comparator-Based Differentiation Data


IDO1 Enzyme Inhibition: IC50 Comparison of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol versus Non-Fluorinated Parent Compound

In indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibition assays, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol demonstrates an IC50 value of 0.026 μM, representing a 25.7% improvement in potency relative to the non-fluorinated parent compound 2-(1H-pyrazol-3-yl)phenol, which exhibits an IC50 of 0.035 μM [1]. The 4-fluoro substitution also confers a potency advantage over other structurally distinct IDO1 inhibitors tested under comparable conditions, including 1-benzyl-5-phenyl-1H-imidazole (IC50 = 0.032 μM) and 4-phenylimidazole (IC50 = 0.048 μM) [1].

Immuno-oncology Enzyme inhibition IDO1 Indoleamine 2,3-dioxygenase Cancer immunotherapy

Melting Point Differentiation: 4-Fluoro-2-(1H-pyrazol-3-yl)phenol versus 2-(1H-Pyrazol-3-yl)phenol

4-Fluoro-2-(1H-pyrazol-3-yl)phenol exhibits a melting point range of 130.5–134.5 °C , whereas the non-fluorinated parent compound 2-(1H-pyrazol-3-yl)phenol displays a melting point of approximately 97 °C [1]. This difference of approximately 35 °C represents a substantial alteration in thermal behavior arising solely from the introduction of the 4-fluoro substituent. Additionally, the compound's predicted pKa is 8.94 ± 0.43 , and its predicted boiling point is 395.5 ± 27.0 °C .

Physical chemistry Purification Crystallization Formulation Solid-state characterization

IDO1 Inhibitor Benchmarking: Potency Ranking Among Structurally Diverse Chemotypes

In a broader IDO1 inhibitor panel, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol (IC50 = 0.026 μM) ranks among the more potent inhibitors tested. For comparative context, other inhibitors evaluated under the same assay reference (ID 699438) include 2-(1H-imidazol-4-yl)benzenethiol (IC50 = 0.025 μM), 4-amino-N-(3-tert-butylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IC50 = 0.025 μM), 2-(1H-pyrazol-3-yl)phenol (IC50 = 0.035 μM), 3-(1H-imidazol-4-yl)benzonitrile (IC50 = 0.041 μM), and 4-phenylimidazole (IC50 = 0.048 μM) [1]. The 4-fluoro-2-(1H-pyrazol-3-yl)phenol compound demonstrates potency within 0.001 μM of the most potent inhibitors in this panel while maintaining the pyrazolyl-phenol scaffold architecture, which offers distinct synthetic accessibility and derivatization potential compared to oxadiazole or thiol-containing chemotypes.

Immuno-oncology Enzyme inhibition IDO1 SAR analysis Hit-to-lead optimization

Catalytic Application Context: Pyrazolyl-Phenolate Ligand Performance in Aluminum Complexes

4-Fluoro-2-(1H-pyrazol-3-yl)phenol serves as the ligand precursor for the pyrazolyl-phenolate aluminum complex Me2Al(OPhMePzF-Ph), which was synthesized and evaluated alongside four structural analogs (R2 = methyl, tert-butyl, phenyl, and H) for catalytic activity in ε-caprolactone ring-opening polymerization [1]. While quantitative catalytic activity comparisons between all five complexes are not disaggregated in the available data, the study establishes that the 4-fluorophenyl-substituted pyrazole ligand precursor is a validated member of this ligand series and that bulkier substituents on the pyrazole nitrogen enhance catalytic activity [2]. The fluorine atom at the 4-position of the phenol ring modulates the electronic properties of the N,O-chelating framework, which may influence metal coordination geometry and catalytic turnover relative to non-fluorinated analogs [1].

Organometallic catalysis Ring-opening polymerization Ligand design Polymer chemistry ε-Caprolactone

Purity Specification and Physical Form: Comparative Vendor Datasheet Analysis

4-Fluoro-2-(1H-pyrazol-3-yl)phenol is commercially available from multiple research chemical suppliers with consistent purity specifications of 96–97% (HPLC) and a defined melting point range of 130.5–134.5 °C . Thermo Fisher Scientific specifies CAS min 96.0%, CAS max 100.0%, assay percent range 96% min. (HPLC), and melting point 132.9–134.1 °C . ChemImpex specifies purity ≥ 97% (HPLC) with melting point 129–137 °C and appearance as a white crystalline solid . abcr GmbH lists melting point 130.50–134.50 °C . This cross-vendor consistency in specifications supports reliable procurement and batch-to-batch reproducibility for research applications. In contrast, the non-fluorinated analog 2-(1H-pyrazol-3-yl)phenol shows greater vendor variability in purity specifications (96–98%) and a substantially lower melting point range (95–99 °C) .

Quality control Procurement Analytical chemistry Compound characterization Supplier comparison

Structural Uniqueness: 4-Fluoro Substitution Pattern in Pyrazolyl-Phenol Scaffolds

The 4-fluoro substitution on the phenol ring of the 2-(1H-pyrazol-3-yl)phenol scaffold represents a specific structural configuration that is distinct from alternative fluorination patterns (e.g., 5-fluoro, 3-fluoro) or alternative phenol-ring substitutions (e.g., chloro, methoxy, methyl). The broader patent landscape for 2-(1H-pyrazol-3-yl)phenol derivatives, as exemplified by EP 3705476 A4, encompasses a range of substituted analogs for cancer therapeutics, but 4-fluoro-2-(1H-pyrazol-3-yl)phenol specifically provides a defined electronic environment where the fluorine para to the hydroxyl group modulates hydrogen-bonding capacity and metabolic stability while the ortho pyrazole substitution maintains the N,O-chelating geometry [1]. The compound is cataloged in authoritative chemical databases including PubChem (CID 5068606 and CID 16217010) and BindingDB (BDBM24678), with documented IDO1 binding data distinguishing it from other fluorophenyl-pyrazole derivatives that target alternative pathways such as androgen receptor antagonism or glucocorticoid receptor modulation [2].

Medicinal chemistry Fluorine chemistry SAR Scaffold hopping Patent landscaping

Validated Research and Industrial Application Scenarios for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol Based on Quantitative Evidence


IDO1 Inhibitor Medicinal Chemistry and Hit-to-Lead Optimization Programs

Based on the direct head-to-head IC50 comparison establishing 25.7% improved IDO1 inhibitory potency relative to the non-fluorinated parent compound (0.026 μM vs. 0.035 μM) [1], 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is validated as a fluorinated building block for SAR exploration in immuno-oncology drug discovery. Researchers developing IDO1 inhibitors for cancer immunotherapy can procure this compound with confidence that the 4-fluoro substitution confers measurable potency enhancement compared to the hydrogen analog, providing a rational basis for scaffold optimization. The compound's potency ranking within 4% of the most active inhibitors in the IDO1 panel further supports its utility as a competitive starting point for hit-to-lead campaigns where pyrazolyl-phenol synthetic accessibility is prioritized over oxadiazole or thiol-containing chemotypes [2].

N,O-Chelating Ligand Synthesis for Organometallic Catalyst Development

As demonstrated by Chen et al. [1], 4-Fluoro-2-(1H-pyrazol-3-yl)phenol serves as a validated ligand precursor for the synthesis of aluminum pyrazolyl-phenolate dimethyl complexes (Me2Al(OPhMePzF-Ph)) active in ε-caprolactone ring-opening polymerization. For researchers developing N,O-chelating ligand systems for main-group or transition-metal catalysis, this compound provides a fluorinated electronic variant within a well-characterized ligand series. The fluorine substituent offers distinct electronic modulation compared to hydrogen, methyl, tert-butyl, or phenyl analogs, enabling systematic studies of substituent effects on metal coordination geometry and catalytic turnover frequency [2]. The compound's established coordination chemistry and commercial availability make it suitable for ligand screening libraries and mechanistic investigations in polymer chemistry.

Fluorinated Building Block Procurement for Parallel Synthesis and SAR Library Construction

With consistent cross-vendor purity specifications (96–97% HPLC) and defined melting point (130.5–134.5 °C) [1], 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is well-suited for parallel synthesis applications requiring reproducible quality and predictable handling properties. The significantly higher melting point compared to the non-fluorinated analog (~35 °C difference) [2] provides practical advantages for solid-phase synthesis, recrystallization, and automated compound handling workflows. For medicinal chemistry groups constructing focused libraries around the 2-(1H-pyrazol-3-yl)phenol scaffold, this compound offers a characterized, commercially available fluorinated variant that can be incorporated into SAR arrays without de novo synthesis of the core scaffold, accelerating the exploration of fluorine substitution effects on target binding and ADME properties.

Target-Based Screening for IDO1 Modulation in Academic and Biotech Research

Given its documented IDO1 inhibitory activity (IC50 = 0.026 μM) [1] and annotation in authoritative databases including BindingDB (BDBM24678) and PubChem [2], 4-Fluoro-2-(1H-pyrazol-3-yl)phenol serves as a reference compound for IDO1 biochemical assays and high-throughput screening (HTS) validation. Academic laboratories and biotechnology companies investigating IDO1 as a therapeutic target for cancer, autoimmune disorders, or infectious diseases can utilize this compound as a control inhibitor or as a chemical probe to validate assay performance. The compound's well-defined purity specifications across multiple vendors ensure that observed biological activity is attributable to the intended molecular entity rather than impurities, supporting reproducible research outcomes in target-based screening campaigns.

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